molecular formula C23H22F3N5O4S3 B2818319 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392297-28-8

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2818319
CAS No.: 392297-28-8
M. Wt: 585.64
InChI Key: AJFZSFGWHBGUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22F3N5O4S3 and its molecular weight is 585.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research has demonstrated that certain compounds structurally related to N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit antimicrobial and antituberculosis activities. For example, a study by Jeankumar et al. (2013) found that ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which are structurally similar, showed activity against Mycobacterium tuberculosis. Another study by Khalid et al. (2016) synthesized derivatives with similar structural components and found them to have moderate to talented antibacterial activity.

Enzymatic Inhibition

Some derivatives structurally related to the compound have shown potential as enzymatic inhibitors. In a study by Khalid et al. (2016), compounds were synthesized and screened for their inhibitory activity against butyrylcholinesterase, a significant enzyme in the human body. This suggests potential applications in diseases where enzyme regulation is crucial.

Anticancer Activity

Research has also explored the anticancer properties of compounds with structures resembling this compound. For instance, Ravinaik et al. (2021) designed and synthesized benzamides with similar structural components and evaluated their effectiveness against various cancer cell lines, finding moderate to excellent activity.

Anticonvulsant and Antioxidant Properties

Another area of interest is the anticonvulsant and antioxidant potential of structurally related compounds. A study by Singh et al. (2012) on 1,3,4-thiadiazol derivatives, similar in structure, revealed good anticonvulsant activity, indicating potential for neurological applications. Similarly, Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and found them to possess promising antioxidant activities.

Nematocidal Activity

Derivatives with structures akin to this compound have been investigated for their nematocidal properties. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and reported good nematocidal activity against certain species.

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5O4S3/c24-23(25,26)17-6-2-3-7-18(17)27-19(32)14-36-22-30-29-21(37-22)28-20(33)15-8-10-16(11-9-15)38(34,35)31-12-4-1-5-13-31/h2-3,6-11H,1,4-5,12-14H2,(H,27,32)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZSFGWHBGUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.